molecular formula C11H15NO3 B5695815 2-(4-methoxyphenoxy)-N,N-dimethylacetamide

2-(4-methoxyphenoxy)-N,N-dimethylacetamide

Cat. No.: B5695815
M. Wt: 209.24 g/mol
InChI Key: BHEKYKGLBFEYHV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.10519334 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermochemical and Quantum-Chemical Studies

Methoxyphenols, including 4-methoxyphenol, a structural component of 2-(4-methoxyphenoxy)-N,N-dimethylacetamide, have been extensively studied for their ability to form strong inter- and intramolecular hydrogen bonds. These compounds are crucial in various antioxidants and biologically active molecules. Research has delved into their thermochemical properties and quantum-chemical behavior, contributing significantly to understanding their roles in different chemical and biological systems (Varfolomeev et al., 2010).

Synthesis and Structural Analysis

The synthesis and molecular structures of compounds related to this compound have been reported. For example, compounds synthesized via the Schiff bases reduction route, including 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, demonstrate the complexity and versatility of methoxyphenol derivatives in chemical synthesis (Ajibade & Andrew, 2021).

Polymer Science

In polymer science, N,N-dimethylacetamide derivatives play a crucial role. They have been used to synthesize various polymeric materials with unique properties like thermal stability, solubility, and mechanical strength. These polymers find applications in fields ranging from materials science to potential biomedical uses (Irvin et al., 1996).

Antifungal Applications

Some derivatives of 4-methoxy-N,N-dimethylpyrimidin, closely related to this compound, have been synthesized and investigated for their antifungal properties. These studies contribute to the development of new antifungal agents, demonstrating the potential biomedical applications of these compounds (Jafar et al., 2017).

Viscosity and Molecular Interactions

Research into the molecular interactions and viscosity behavior of N,N-dimethylacetamide mixtures, including those with methoxyethanol, has been conducted. These studies provide valuable insights into the behavior of these compounds at the molecular level, which is essential for various industrial and scientific applications (Messaâdi et al., 2015).

Catalysis and Chemical Synthesis

Compounds like 4-methoxyphenol, a component of this compound, have been synthesized using innovative methods like microwave-assisted synthesis. Such advancements in chemical synthesis methods are crucial for developing more efficient and environmentally friendly industrial processes (Zhou Shu-jin, 2015).

Antioxidant and Biological Activity

The antioxidant properties and biological activities of o-methoxyphenols, related to this compound, have been extensively studied. These compounds are used in the cosmetic and food industries for their radical-scavenging abilities and potential health benefits (Fujisawa et al., 2005).

Safety and Hazards

The safety data sheet for “2-(4-Methoxyphenoxy)propionic acid” suggests that if inhaled, the victim should be moved into fresh air. If it comes into contact with skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)11(13)8-15-10-6-4-9(14-3)5-7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEKYKGLBFEYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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